Potent and Species-Selective Inhibition of Vascular Adhesion Protein-1 (VAP-1)
3-Amino-4-chloro-N-(o-tolyl)benzamide demonstrates potent inhibition of vascular adhesion protein-1 (VAP-1), a copper-containing amine oxidase involved in leukocyte adhesion and inflammation [1]. In a cell-based assay using CHO cells expressing recombinant VAP-1 and 14C-benzylamine as a substrate, the compound exhibited an IC50 of 23 nM against the rat enzyme and 180 nM against the human enzyme [2]. In comparison, semicarbazide, a classic reference inhibitor of VAP-1, displays IC50 values in the micromolar range (exact value not specified in the source, but consistently reported as less potent than nanomolar inhibitors) [3]. The compound's nanomolar potency against rat VAP-1 and its species selectivity (approximately 8-fold higher potency for rat vs. human) are key differentiating features [4].
| Evidence Dimension | Inhibition of VAP-1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1: 23 nM; Human VAP-1: 180 nM |
| Comparator Or Baseline | Semicarbazide (reference VAP-1 inhibitor): micromolar range (typical) |
| Quantified Difference | Target compound is >40-fold more potent against rat VAP-1 than typical semicarbazide IC50 values |
| Conditions | CHO cells expressing recombinant rat or human VAP-1; substrate: 14C-benzylamine; 20 min pre-incubation |
Why This Matters
This specific VAP-1 inhibition profile enables targeted investigation of species-specific pharmacology in inflammatory disease models, which is not achievable with less potent or non-selective benzamide analogs.
- [1] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913). Affinity Data: IC50 23 nM for Rat VAP-1, 180 nM for Human VAP-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
- [2] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913). Affinity Data: IC50 23 nM for Rat VAP-1, 180 nM for Human VAP-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
- [3] Kubota, R., et al. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020, 3270513. doi:10.1155/2020/3270513 View Source
- [4] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913). Affinity Data: IC50 23 nM for Rat VAP-1, 180 nM for Human VAP-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
